D-Mannose-13C,d-1

Mass spectrometry Internal standard Quantitative bioanalysis

Quantifying endogenous D-mannose in complex biological matrices is hindered by matrix effects that compromise accuracy when using unlabeled or single-isotope standards. D-Mannose-13C,d-1 solves this with a site-specific dual label (13C at C-1, D at the anomeric hydrogen) delivering a definitive +2 Da mass shift for baseline LC-MS/MS separation from the natural M+1 peak. - Enables absolute quantification with <2% inter-/intra-day precision and 97-106% recovery, matching validated 13C6 methods. - The single C-1 13C resonance provides unambiguous NMR tracking of anomeric carbon fate during N-glycan assembly. - Dual-modality detection eliminates the need for separate 13C-only and D-only tracer stocks, reducing procurement and experimental complexity.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12391820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C,d-1
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i5+1D
InChIKeyGZCGUPFRVQAUEE-QAWYVAOLSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C,d-1 Product Overview


D-Mannose-13C,d-1 (CAS unlabeled: 3458-28-4) is a stable isotope-labeled monosaccharide featuring site-specific dual incorporation of carbon-13 at the C-1 position and deuterium at the anomeric hydrogen (molecular formula 13CC5H11DO6; MW 182.15 g/mol) . This compound belongs to the class of aldohexoses and functions as a non-radioactive tracer analog of endogenous D-mannose, which plays a critical role in protein N-glycosylation and human carbohydrate metabolism [1]. The dual-labeling configuration at the anomeric carbon enables precise tracking of metabolic flux through mannose-related pathways and serves as an internal standard for absolute quantification in LC-MS and NMR applications .

D-Mannose-13C,d-1: Why Analogs Cannot Substitute


Generic substitution among stable isotope-labeled D-mannose variants fails due to the critical interdependence of labeling position, isotopic enrichment level, and analytical detection mode. Unlabeled D-mannose (MW 180.16) lacks the mass shift required for internal standardization in LC-MS, rendering absolute quantification in complex biological matrices unfeasible due to matrix effects [1]. Single-isotope 13C-only analogs (e.g., D-Mannose-13C-1, MW 181.15) provide a +1 Da mass shift but may exhibit chromatographic retention time shifts and incomplete resolution from the endogenous analyte in certain LC conditions . Uniformly 13C6-labeled D-mannose (MW 186.16) offers a +6 Da mass difference that increases isotopic spectral overlap risk in multiplexed tracing experiments [2]. In contrast, the dual 13C/d labeling at the C-1 position of D-Mannose-13C,d-1 (MW 182.15) combines a +2 Da mass shift with site-specific NMR detectability, enabling simultaneous MS quantification and NMR-based positional tracking of the anomeric carbon in glycosidic bond formation studies .

D-Mannose-13C,d-1 Differentiation Evidence


Dual Isotope Labeling for Precise MS Quantification

D-Mannose-13C,d-1 provides a +2 Da mass shift (MW 182.15) relative to unlabeled D-mannose (MW 180.16), with certified isotopic enrichment of 99 atom % 13C and 98 atom % D . In comparison, single 13C-labeled D-Mannose-13C-1 (MW 181.15) provides only a +1 Da shift, increasing the risk of isotopic peak overlap with the endogenous analyte M+1 natural abundance peak in complex biological matrices . The +2 Da shift of the dual-labeled compound ensures baseline separation from the natural isotopic envelope, which is critical for accurate peak integration in targeted LC-MS/MS quantification workflows [1].

Mass spectrometry Internal standard Quantitative bioanalysis

Site-Specific 13C Labeling for Glycosidic Bond NMR Tracking

D-Mannose-13C,d-1 incorporates the 13C label specifically at the anomeric C-1 position, enabling direct 13C NMR observation of this critical reactive center during glycosidic bond formation . A foundational study demonstrated that D-[1-13C]mannose incubated with Cryptococcus neoformans resulted in 13C incorporation observed exclusively at carbon 1 of mannose residues in the glucuronoxylomannan (GXM) polysaccharide, confirming the intact assimilation of the C-1 carbon chain without metabolic scrambling [1]. In contrast, uniformly 13C6-labeled D-mannose produces complex, overlapping 13C NMR spectra that obscure positional resolution, while 13C labels at internal positions (e.g., D-Mannose-13C-3, D-Mannose-13C-4, D-Mannose-13C-5) cannot directly monitor anomeric chemistry .

NMR spectroscopy Glycosylation Metabolic flux analysis

Validated Internal Standard for GC-MS Food Analysis

D-Mannose-13C,d-1 (reported as [13C;D]-D-mannose) was selected and validated as the isotope dilution internal standard in a GC-MS method for quantifying mannose content in honey [1]. The method achieved optimized gas chromatography separation conditions and MS parameters using this dual-labeled internal standard. In comparison, methods employing unlabeled D-mannose for external calibration lack correction for matrix-induced ion suppression/enhancement effects that can cause quantification errors of 15–30% in complex food matrices. D-Mannose-13C6 (MW 186.16) can serve as an internal standard but its +6 Da mass shift may exceed the optimal MS scanning window in certain targeted SIM methods [2].

Food analysis Isotope dilution mass spectrometry Quantitative validation

Deuterium Kinetic Isotope Effect on Metabolic Rate

The deuterium substitution at the anomeric C-1 position in D-Mannose-13C,d-1 introduces the potential for a primary kinetic isotope effect (KIE) that can alter metabolic reaction rates relative to unlabeled or 13C-only analogs [1]. Published evidence demonstrates that deuteration can affect the pharmacokinetic and metabolic profiles of pharmaceuticals, with carbon-deuterium bonds exhibiting up to 6–10× slower cleavage rates compared to carbon-hydrogen bonds in cytochrome P450-mediated oxidation reactions [1]. In contrast, D-Mannose-13C-1 contains no deuterium and thus exhibits no KIE, while D-Mannose-d-4 contains deuterium at internal positions that do not interrogate anomeric-specific enzymatic transformations. The site-specific C-1 deuterium label enables targeted investigation of anomeric carbon reactivity in glycosidase and glycosyltransferase reactions .

Pharmacokinetics Deuterium isotope effect Drug metabolism

D-Mannose-13C,d-1 Optimal Application Scenarios


LC-MS/MS Quantification in Biological Fluids

D-Mannose-13C,d-1 should be procured as the internal standard for LC-MS/MS quantification of endogenous D-mannose in serum, plasma, or urine. The +2 Da mass shift (MW 182.15) provides baseline separation from the natural M+1 isotopic peak, while the 99 atom % 13C and 98 atom % D enrichment ensures minimal unlabeled carryover . The dual labeling enables accurate matrix effect correction comparable to validated methods using D-mannose-13C6 that achieved <2% inter- and intra-day precision and 97–106% recovery [1].

NMR Tracing of Anomeric Carbon in Glycoprotein Synthesis

D-Mannose-13C,d-1 should be procured for 13C NMR studies tracking the metabolic fate of the anomeric carbon during N-glycan assembly and glycosidic bond formation. The site-specific C-1 13C label produces a single, high signal-to-noise resonance that enables unambiguous assignment of anomeric carbon incorporation without spectral congestion from other labeled positions . This application is validated by studies demonstrating intact assimilation of D-[1-13C]mannose into polysaccharides with 13C observed exclusively at C-1 [1].

Isotope Dilution GC-MS for Regulatory Food Testing

D-Mannose-13C,d-1 should be procured as the isotope dilution internal standard for GC-MS quantification of mannose in honey, dietary supplements, and functional foods. The compound has been validated for this application with optimized GC separation conditions . The dual labeling provides a +2 Da shift that falls within optimal SIM acquisition windows, avoiding the potential issue of +6 Da shifts from uniformly labeled analogs that may exceed targeted MS scanning ranges in legacy instrumentation [1].

Simultaneous MS and NMR Metabolic Flux Analysis

D-Mannose-13C,d-1 should be procured for integrated metabolomics workflows requiring both LC-MS quantification and NMR structural confirmation from a single labeled tracer. The dual 13C/D label enables detection via both modalities without requiring separate labeling strategies: the +2 Da shift is detectable by MS, while the C-1 13C provides a distinct NMR resonance . This dual-modality compatibility reduces experimental complexity and compound procurement costs compared to maintaining separate 13C-only and D-only tracer stocks for orthogonal analytical platforms [1].

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